4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine
Overview
Description
4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the chlorine atom at the 7-position of the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and chlorination processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP in solvents like ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine involves its interaction with specific molecular targets. The chlorine atom at the 7-position enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar fused ring system but without the chlorine substitution.
3-Bromoimidazo[1,2-a]pyridine: A derivative with a bromine atom instead of chlorine at the 3-position.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group, showing similar biological activities.
Uniqueness: 4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine is unique due to the presence of the chlorine atom, which enhances its chemical reactivity and biological activity compared to its analogs. This substitution can lead to improved pharmacokinetic properties and increased potency in biological assays.
Properties
IUPAC Name |
7-chloro-2-pyridin-4-ylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-3-6-16-8-11(15-12(16)7-10)9-1-4-14-5-2-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVIHLZQYIFGNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN3C=CC(=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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